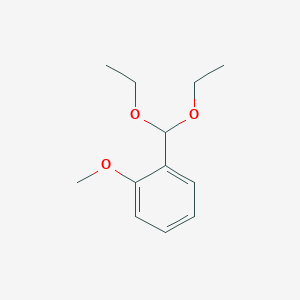

1-(Diethoxymethyl)-2-methoxybenzene

Description

1-(Diethoxymethyl)-2-methoxybenzene is a substituted aromatic compound featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at position 1 and a methoxy group (-OCH₃) at position 2 of the benzene ring. This compound is an acetal derivative, synthesized via acid-catalyzed reactions between 2-methoxybenzaldehyde and ethanol. Acetals like this are valued for their stability under basic conditions, making them useful intermediates in organic synthesis and polymer chemistry .

Properties

CAS No. |

6314-98-3 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-(diethoxymethyl)-2-methoxybenzene |

InChI |

InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-8-6-7-9-11(10)13-3/h6-9,12H,4-5H2,1-3H3 |

InChI Key |

GXARMCJYOUZXEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=CC=C1OC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Diethoxymethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Diethoxymethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Hydrolysis: The acetal group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and alcohol.

Scientific Research Applications

1-(Diethoxymethyl)-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.

Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy and diethoxymethyl groups can be targeted by oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and synthetic differences between 1-(diethoxymethyl)-2-methoxybenzene and related derivatives:

*Calculated based on molecular formula.

Spectroscopic and Physical Properties

- NMR Data :

- Chromatography :

- Most compounds (e.g., 1-(azidomethyl)-2-methoxybenzene) are purified via silica-gel column chromatography with ethyl acetate/heptane gradients .

Biological Activity

1-(Diethoxymethyl)-2-methoxybenzene, a compound with potential biological activity, has gained attention in scientific research for its structural properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(Diethoxymethyl)-2-methoxybenzene is characterized by the presence of a methoxy group (-OCH₃) and two ethoxy groups (-OCH₂CH₃) attached to a benzene ring. Its molecular formula is C₁₂H₁₈O₃, with a molecular weight of approximately 210.273 g/mol. The unique combination of functional groups imparts distinct chemical properties that are valuable in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.273 g/mol |

| Functional Groups | Methoxy, Ethoxy |

| Chemical Class | Aromatic Compound |

Biological Activity

Research indicates that 1-(Diethoxymethyl)-2-methoxybenzene exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

- Antimicrobial Effects : The compound's derivatives have been explored for their antimicrobial properties against various pathogens.

Case Studies

- Antioxidant Activity : A study demonstrated that derivatives of 1-(Diethoxymethyl)-2-methoxybenzene exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating their potential in preventing oxidative damage in cells.

- Anti-inflammatory Properties : In vitro experiments showed that the compound could downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in managing chronic inflammation.

- Antimicrobial Effects : A recent investigation highlighted the effectiveness of this compound against Gram-positive bacteria, showcasing its potential as a natural antimicrobial agent .

The mechanism of action of 1-(Diethoxymethyl)-2-methoxybenzene is believed to involve its interaction with specific molecular targets:

- Formation of Stable Complexes : The compound can form stable complexes with proteins or enzymes, influencing their activity.

- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and oxidative stress responses.

Applications in Medicine

Given its promising biological activities, 1-(Diethoxymethyl)-2-methoxybenzene is being explored for various medicinal applications:

- Drug Development : Its derivatives are being investigated as potential drug candidates for conditions such as cancer and inflammatory diseases.

- Therapeutic Agents : The compound shows promise as a precursor for developing new therapeutic agents targeting oxidative stress-related disorders.

Comparison with Similar Compounds

The biological activity of 1-(Diethoxymethyl)-2-methoxybenzene can be compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Diethoxymethyl)-4-methoxybenzene | C₁₂H₁₈O₃ | Para-positioned methoxy group; different reactivity |

| 1-Dimethoxymethyl-2-methoxybenzene | C₁₀H₁₄O₃ | Contains two methoxy groups; distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.